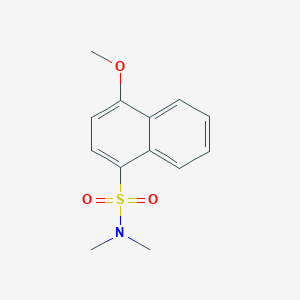![molecular formula C19H22N2O2 B4628367 2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)
2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide
Descripción general
Descripción
Synthesis Analysis
Benzamide derivatives, similar to “2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide,” are synthesized through direct acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized, showcasing the versatility of acylation reactions in producing benzamide compounds with varied substituents (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques like X-ray diffraction and spectral analysis (IR, NMR, UV-Vis). For example, the crystal structure and spectral investigations provide insights into the optimized molecular structure and interactions within benzamide derivatives, contributing to their specific properties and reactivities (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives undergo specific chemical reactions, such as colorimetric sensing of fluoride anions, attributed to their molecular structure enabling interactions like hydrogen bonding and charge transfer mechanisms (Younes et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For example, polyamides and polyimides derived from similar compounds exhibit excellent solubility in various organic solvents and high thermal stability, indicating their potential for material science applications (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity and interaction with other molecules, are crucial for their applications. For instance, the specific interactions and hydrogen bonding capabilities of benzamide derivatives enable their use in colorimetric sensing and as intermediates in the synthesis of complex molecules (Younes et al., 2020).
Aplicaciones Científicas De Investigación
Chemical Sensing Applications
- Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, through direct acylation reactions, demonstrated that certain benzamide derivatives exhibit a drastic color transition in response to fluoride anions, indicating their potential as colorimetric sensors for fluoride detection in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Pharmaceutical and Medical Applications
- Antiviral Activity : The compound SBI-0090799, structurally related to benzamide derivatives, was identified as a potent inhibitor of Zika virus replication, functioning through the inhibition of NS4A-mediated formation of Zika virus replication compartments. This discovery highlights the potential for benzamide derivatives in developing antiviral treatments (Riva et al., 2021).
Material Science and Polymer Applications
- Hyperbranched Polyamides : A study described the synthesis of hyperbranched aromatic polyimides from monomers related to benzamide compounds. These materials were found to be soluble in various organic solvents, indicating their utility in the development of soluble and processable polymeric materials (Yamanaka et al., 2000).
Synthesis and Characterization of Novel Compounds
- Synthesis of Lercanidipine Hydrochloride : Research into the synthesis of lercanidipine, a calcium channel blocker, involved the use of benzamide derivatives as key intermediates, demonstrating the role of benzamide derivatives in the synthesis of pharmaceutical compounds (Li Guo-ping, 2005).
Propiedades
IUPAC Name |
2-[3-(4-propan-2-ylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(22)21-17-6-4-3-5-16(17)19(20)23/h3-8,10-11,13H,9,12H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFRHZWPWYDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)
![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

